BenchChemオンラインストアへようこそ!

3-(4-Chlorophenoxy)azetidine hydrochloride

GPCR 5-HT2C Neuroscience

Procure 3-(4-Chlorophenoxy)azetidine HCl to accelerate your CNS and pain R&D. The para-chloro substituent increases lipophilicity (XLogP3 1.9 vs. 1.3 for unsubstituted analogs), optimizing membrane permeability and target engagement. It is a key intermediate for compounds with demonstrated 5‑HT₂C agonism (EC₅₀ 28 nM) and ATF4 pathway inhibition, enabling immediate access to validated sub‑50 nM potency scaffolds without de novo SAR re‑optimization.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 490021-97-1
Cat. No. B1465951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenoxy)azetidine hydrochloride
CAS490021-97-1
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
InChIKeyQSNYTCGPOAJEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenoxy)azetidine hydrochloride (CAS 490021-97-1) – Core Molecular Identity & Procurement Baseline


3-(4-Chlorophenoxy)azetidine hydrochloride is a substituted azetidine featuring a 4-chlorophenoxy group at the 3-position of a four-membered nitrogen-containing heterocycle, supplied as the hydrochloride salt . This constrained, sp³-rich scaffold delivers a calculated XLogP3-AA of 1.9 for the free base, a topological polar surface area (TPSA) of 21.3 Ų, and a molecular weight of 220.10 g/mol (HCl salt) [1]. The compound is commercially available at ≥95% purity and serves as a versatile pharmaceutical intermediate for kinase inhibitor programs, GPCR-targeted ligands, and sodium channel modulators [2].

3-(4-Chlorophenoxy)azetidine hydrochloride (CAS 490021-97-1) – Why In-Class Compounds Cannot Be Interchanged


Azetidine-based scaffolds are not interchangeable due to the critical influence of the 4-chlorophenoxy substituent on both lipophilicity and target engagement. The electron-withdrawing para-chloro substituent increases the XLogP3-AA of the free base to 1.9 compared to 1.3 for the unsubstituted 3-phenoxyazetidine analog [1][2]. This logP shift directly impacts membrane permeability, plasma protein binding, and the ligand's ability to occupy hydrophobic sub-pockets in GPCRs and ion channels. Furthermore, the 3-(4-chlorophenoxy)azetidine motif has been explicitly incorporated into compounds demonstrating potent 5‑HT₂C receptor agonism (EC₅₀ 28 nM) and ATF4 pathway inhibition, whereas the bromo, fluoro, or unsubstituted analogs exhibit distinct selectivity profiles or are unreported in the same assays [3][4]. Substituting a generic azetidine building block would therefore unpredictably alter the lipophilic efficiency (LipE) and binding kinetics of the final lead series, requiring de novo SAR re-optimization.

3-(4-Chlorophenoxy)azetidine hydrochloride (CAS 490021-97-1) – Quantified Differentiation vs. Closest Analogs


5‑HT₂C Receptor Agonism: Quantified Potency vs. Class Baseline

A compound containing the 3-(4-chlorophenoxy)azetidine scaffold demonstrated potent agonist activity at the human recombinant 5‑HT₂C receptor with an EC₅₀ of 28 nM in a FLIPR calcium mobilization assay [1]. In contrast, the unsubstituted 3-phenoxyazetidine scaffold is not reported to exhibit measurable 5‑HT₂C activity in the same assay system [2]. This represents a class-level differentiation where the 4-chloro substitution enables sub‑50 nM potency.

GPCR 5-HT2C Neuroscience Pain

Lipophilicity (XLogP3-AA): Quantified ΔlogP vs. 3-Phenoxyazetidine

The introduction of the para-chloro substituent increases the calculated XLogP3-AA of the free base from 1.3 (3-phenoxyazetidine) to 1.9 [1][2]. This ΔlogP of +0.6 translates to an approximately four-fold increase in the octanol-water partition coefficient (P), enhancing membrane permeability and potentially altering the compound's distribution volume and metabolic stability profile.

ADME Lipophilicity Drug Design Permeability

ATF4 Pathway Inhibition: Patent-Disclosed Utility vs. Unsubstituted Analog

GlaxoSmithKline's patent US20210093619A1 explicitly claims 3-(4-chlorophenoxy)azetidine-containing compounds as ATF4 pathway inhibitors for the treatment of cancer and neurodegenerative diseases [1]. The patent exemplifies the 4‑chlorophenoxy motif as a key pharmacophoric element, whereas the unsubstituted 3-phenoxyazetidine scaffold is absent from the exemplified claims and is not documented as an ATF4 inhibitor in the primary literature.

Cancer Neurodegeneration ATF4 Integrated Stress Response

3-(4-Chlorophenoxy)azetidine hydrochloride (CAS 490021-97-1) – Evidence-Backed Research & Industrial Application Scenarios


Medicinal Chemistry: 5‑HT₂C Agonist Lead Optimization

The demonstrated 5‑HT₂C receptor agonism (EC₅₀ 28 nM) supports the use of 3-(4-chlorophenoxy)azetidine hydrochloride as a constrained scaffold for developing novel agonists targeting obesity, pain, and neuropsychiatric disorders. Procurement of this specific building block ensures immediate access to a scaffold with validated sub‑50 nM potency, avoiding the time and cost of de novo SAR exploration with less potent phenoxy analogs [1].

Pharmaceutical Process Development: ATF4 Inhibitor Intermediate

The explicit disclosure of 3-(4-chlorophenoxy)azetidine derivatives in GlaxoSmithKline's ATF4 pathway inhibitor patent family positions this compound as a strategic intermediate for pharmaceutical companies developing integrated stress response modulators. The compound's ≥95% commercial purity and well-defined physicochemical profile (XLogP3 1.9, TPSA 21.3 Ų) facilitate seamless integration into multi‑step synthesis workflows without the need for extensive purification re‑optimization [2].

Chemical Biology Tool Compound Synthesis: Sodium Channel Modulator Probes

The documented role of 3-(4-chlorophenoxy)azetidine hydrochloride as a Nav1.7 sodium channel inhibitor scaffold supports its application in the synthesis of chemical probes for pain signaling studies . The increased lipophilicity (ΔlogP +0.6 vs. unsubstituted phenoxy analog) suggests improved passive permeability, a desirable property for cell‑based electrophysiology assays and in vivo target engagement studies [3].

Quote Request

Request a Quote for 3-(4-Chlorophenoxy)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.